Chlorpyriphos-methyl-d6
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Overview
Description
Chlorpyrifos methyl-d6 is a deuterium-labeled analog of chlorpyrifos methyl, an organophosphorus insecticide. The compound is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling, which aids in the quantification and analysis of chlorpyrifos methyl in various matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorpyrifos methyl-d6 involves the incorporation of deuterium atoms into the chlorpyrifos methyl molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of chlorpyrifos methyl-d6 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production is typically carried out in specialized facilities equipped to handle stable isotope-labeled compounds .
Chemical Reactions Analysis
Types of Reactions
Chlorpyrifos methyl-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorpyrifos methyl oxon, a more toxic metabolite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Alkaline conditions, such as sodium hydroxide solutions, are typically used.
Substitution: Nucleophiles like hydroxide ions or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Chlorpyrifos methyl oxon and HOSO• radical.
Hydrolysis: 3,5,6-trichloro-2-pyridinol and dimethyl phosphate.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Chlorpyrifos methyl-d6 is extensively used in scientific research for:
Analytical Chemistry: As a stable isotope-labeled standard for the quantification of chlorpyrifos methyl in environmental and food samples.
Pharmacokinetics: Studying the metabolic pathways and pharmacokinetics of chlorpyrifos methyl in biological systems.
Environmental Studies: Monitoring the degradation and environmental fate of chlorpyrifos methyl.
Toxicology: Investigating the toxicological effects and mechanisms of action of chlorpyrifos methyl and its metabolites.
Mechanism of Action
Chlorpyrifos methyl-d6, like its non-labeled counterpart, exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons, which can result in neurotoxicity . The compound and its metabolites can also interact with estrogen receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with similar chemical structure and mechanism of action.
Chlorpyrifos-methyl: The non-deuterated analog of chlorpyrifos methyl-d6.
Diazinon: An organophosphorus insecticide with a similar mode of action but different chemical structure.
Uniqueness
Chlorpyrifos methyl-d6 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various studies .
Properties
CAS No. |
2083629-84-7 |
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Molecular Formula |
C7H7Cl3NO3PS |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3/i1D3,2D3 |
InChI Key |
HRBKVYFZANMGRE-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])[2H] |
Canonical SMILES |
COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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